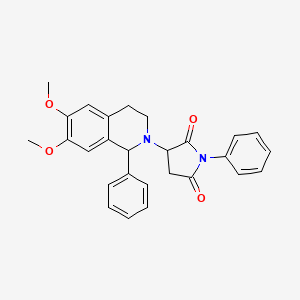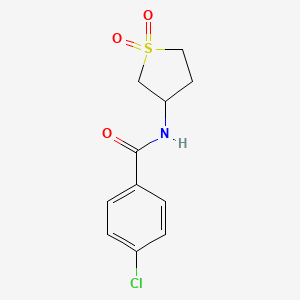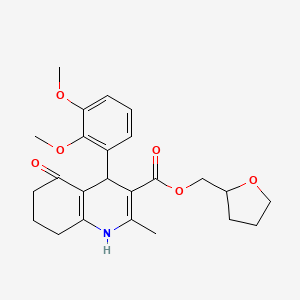![molecular formula C23H23N3O2S2 B5110033 N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5110033.png)
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea, also known as QSU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QSU is a thiourea derivative that has been synthesized through a multi-step process.
作用机制
The mechanism of action of N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea is not fully understood, but it is believed to be mediated through the inhibition of various signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. It has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound has been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines in animal models of inflammation. This compound has been found to inhibit the activity of various enzymes involved in oxidative stress, such as superoxide dismutase and catalase. It has also been found to increase the activity of anti-oxidant enzymes, such as glutathione peroxidase.
实验室实验的优点和局限性
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea has several advantages for lab experiments. It has been synthesized through a multi-step process that has been optimized to improve yield and purity. This compound has been shown to have potential therapeutic applications in various scientific research studies. However, there are also limitations to using this compound in lab experiments. This compound is a complex chemical compound that requires a multi-step synthesis method, which may limit its availability. It may also be difficult to obtain sufficient quantities of this compound for large-scale experiments.
未来方向
There are several future directions for N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea research. One potential direction is to investigate the potential therapeutic applications of this compound in other disease models, such as neurodegenerative diseases and cardiovascular diseases. Another potential direction is to investigate the mechanism of action of this compound in more detail, to better understand its effects on signaling pathways and cellular processes. Additionally, future research could focus on optimizing the synthesis method for this compound, to improve yield and purity and make it more widely available for scientific research.
合成方法
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea is a complex chemical compound that requires a multi-step synthesis method. The synthesis process involves the reaction of 3,4-dihydroquinoline-2(1H)-sulfonamide with 4-nitrobenzenesulfonyl chloride, followed by reduction with sodium borohydride. The resulting intermediate is then reacted with 2-methylphenyl isothiocyanate to yield this compound. The synthesis method has been optimized to improve the yield and purity of this compound.
科学研究应用
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea has been shown to have potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been found to reduce inflammation in animal models of arthritis and colitis. This compound has been shown to protect cells from oxidative stress and prevent cell death.
属性
IUPAC Name |
1-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S2/c1-17-7-2-4-10-21(17)25-23(29)24-19-12-14-20(15-13-19)30(27,28)26-16-6-9-18-8-3-5-11-22(18)26/h2-5,7-8,10-15H,6,9,16H2,1H3,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPOFORITGYJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-chlorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5109953.png)
![N-(1-{[2-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5109960.png)
![6-methyl-2-(methylsulfonyl)-5-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5109967.png)


![5-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5109990.png)

![5-benzyl-3-(4-hydroxy-3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5110014.png)
![2-(4-chlorobenzyl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5110019.png)

![N-(3-methoxy-2-pyrazinyl)-4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzenesulfonamide](/img/structure/B5110032.png)
![N-(3,3-diphenylpropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5110035.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)[(1-isopropyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B5110051.png)
